Cas no 1152522-47-8 ((1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine)

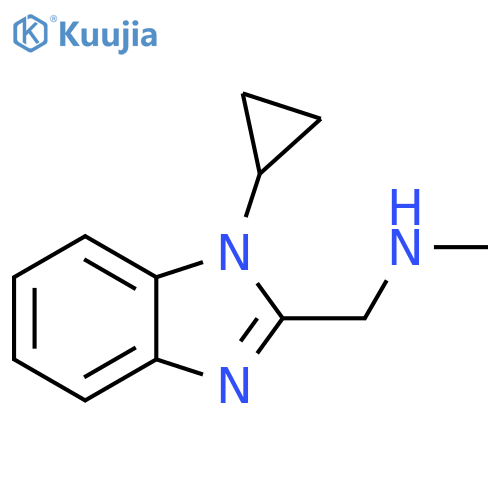

1152522-47-8 structure

商品名:(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine

CAS番号:1152522-47-8

MF:C12H15N3

メガワット:201.267602205276

MDL:MFCD11103309

CID:5205823

PubChem ID:43142730

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole-2-methanamine, 1-cyclopropyl-N-methyl-

- 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

- (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine

-

- MDL: MFCD11103309

- インチ: 1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3

- InChIKey: IIAVHZQHJRBATG-UHFFFAOYSA-N

- ほほえんだ: C1(CNC)N(C2CC2)C2=CC=CC=C2N=1

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-238858-1.0g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-250mg |

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |

1152522-47-8 | 95% | 250mg |

¥18090.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-2.5g |

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |

1152522-47-8 | 95% | 2.5g |

¥38556.00 | 2024-08-09 | |

| Enamine | EN300-238858-10.0g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-238858-5.0g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025891-5g |

[(1-Cyclopropyl-1h-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 5g |

¥7644.0 | 2023-03-01 | |

| Enamine | EN300-238858-0.1g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 0.1g |

$615.0 | 2024-06-19 | |

| Enamine | EN300-238858-0.25g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-238858-0.5g |

[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |

1152522-47-8 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-50mg |

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |

1152522-47-8 | 95% | 50mg |

¥14320.00 | 2024-08-09 |

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

1152522-47-8 ((1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1152522-47-8)(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0